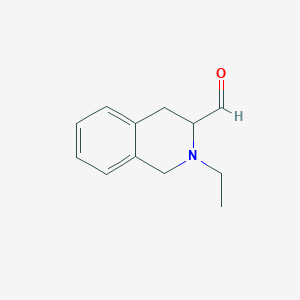
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods often involve cyclization procedures of N-(haloalkyl)aryl derivatives .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored, involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom or the aldehyde group.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives can inhibit the PD-1/PD-L1 protein-protein interaction, thereby reinvigorating exhausted immune cells and enabling the host immune system to detect and eliminate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Explored as an inhibitor of the PD-1/PD-L1 pathway.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific ethyl substitution and aldehyde functional group, which confer distinct reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-6,9,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
WMTFENIOYRSDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2=CC=CC=C2CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
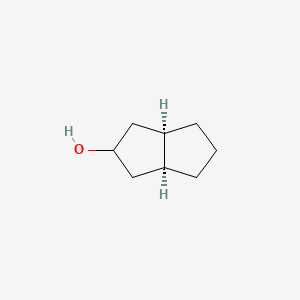
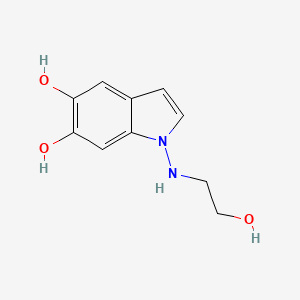
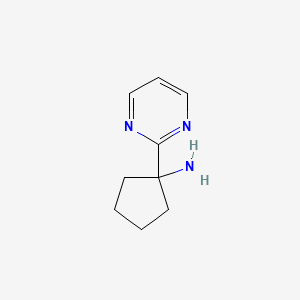
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)



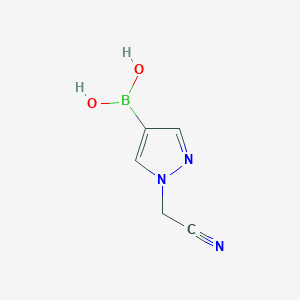

![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)

![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
